molecular formula C14H17N B183886 N-(3-phenylprop-2-ynyl)cyclopentanamine CAS No. 880804-47-7

N-(3-phenylprop-2-ynyl)cyclopentanamine

Cat. No. B183886
M. Wt: 199.29 g/mol
InChI Key: QQSSYVJZNJRSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-phenylprop-2-ynyl)cyclopentanamine is a chemical compound with the molecular formula C14H17N . It has an average mass of 199.292 Da and a monoisotopic mass of 199.136093 Da . This compound is not intended for human or veterinary use but is often used for research purposes.


Physical And Chemical Properties Analysis

N-(3-phenylprop-2-ynyl)cyclopentanamine has a density of 1.0±0.1 g/cm³ . Its boiling point is 320.0±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.2±3.0 kJ/mol . The flash point is 152.7±18.6 °C . The compound has a molar refractivity of 63.4±0.4 cm³ . It has 1 H-bond acceptor, 1 H-bond donor, and 4 freely rotating bonds .

properties

IUPAC Name

N-(3-phenylprop-2-ynyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,7-8,14-15H,4-5,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSSYVJZNJRSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405904
Record name N-(3-phenylprop-2-ynyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylprop-2-ynyl)cyclopentanamine

CAS RN

880804-47-7
Record name N-(3-phenylprop-2-ynyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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